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Compound of Interest

Compound Name: 4-Phenylisoxazol-5-amine

Cat. No.: B1597928

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 4-Phenyl-1,2-
oxazol-5-amine

Executive Summary

This technical guide provides a comprehensive framework for the characterization of 4-phenyl-
1,2-oxazol-5-amine, a heterocyclic compound of significant interest to medicinal chemists and
drug discovery professionals. The isoxazole scaffold is a privileged structure in pharmacology,
known for its diverse biological activities.[1][2] This document outlines the predicted
physicochemical properties, expected spectroscopic profile, and key reactivity of 4-phenyl-1,2-
oxazol-5-amine. In the absence of extensive published experimental data for this specific
isomer, this guide emphasizes the robust methodologies and analytical workflows required for
its complete characterization, from initial synthesis to final validation.[3] Detailed, field-proven
experimental protocols are provided to empower researchers to generate reliable data and fully
elucidate the molecule's properties.

Introduction: The Isoxazole Scaffold in Drug
Discovery

Heterocyclic compounds are the bedrock of modern medicinal chemistry, with the isoxazole
ring system being a particularly prominent scaffold.[4] Isoxazole, a five-membered aromatic
ring containing adjacent nitrogen and oxygen atoms, imparts unique physicochemical
properties that are advantageous for drug design. Its structure can enhance efficacy, modulate
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pharmacokinetics, and reduce toxicity.[5] The isoxazole pharmacophore is capable of forming
key hydrogen bonding interactions with biological targets, a feature that contributes to its wide
range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and
anticonvulsant agents.[1][2]

4-Phenyl-1,2-oxazol-5-amine belongs to this important class of molecules. As a substituted 5-
aminoisoxazole, its structure combines the aromatic isoxazole core, a phenyl group that can
engage in hydrophobic and 1t-stacking interactions, and a primary amine group that can act as
a hydrogen bond donor and a site for further chemical modification. Understanding the precise
physical and chemical characteristics of this molecule is the foundational first step in evaluating
its potential as a drug candidate or a versatile synthetic building block.

Molecular Structure and Physicochemical
Properties

While specific experimental data for 4-phenyl-1,2-oxazol-5-amine is not widely available in
peer-reviewed literature, we can define its core attributes and predict key properties based on
its structure and data from closely related analogues.

Table 1: Core and Predicted Physicochemical Properties of 4-Phenyl-1,2-oxazol-5-amine
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Property Data / Predicted Value Source | Rationale
Molecular Formula CoHsN20 PubChemlLite[6]
Molecular Weight 160.17 g/mol PubChemLite[6]
Monoisotopic Mass 160.06366 Da PubChemLite[6]
IUPAC Name 4-phenyl-1,2-oxazol-5-amine PubChemLite[6]
A uniqgue CAS number is
o ] ) critical for regulatory and
Not definitively assigned in

CAS Number procurement purposes and

public databases.

should be assigned upon novel

synthesis and characterization.

Predicted XlogP

1.6

PubChemLite[6]. This value
suggests moderate lipophilicity,
a favorable property for oral

bioavailability.

Predicted pKa (Amine)

The amine is expected to be
weakly basic due to the
electron-withdrawing nature of
the adjacent aromatic
isoxazole ring. The precise
value must be determined

experimentally.

Expected to be a crystalline

Based on related phenyl-

substituted heterocyclic

Appearance i amines. For example, its
solid at room temperature. )
isomer 4-phenyl-1,3-oxazol-2-
amine is a solid.[7]
The melting point is a critical
) ) To be determined indicator of purity. A sharp
Melting Point i . i
experimentally (TBD). melting range (e.g., within 1-2
°C) suggests high purity.
Solubility TBD. Expected to be soluble in  Solubility is a key parameter

organic solvents like DMSO,

for formulation and biological
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DMF, and alcohols. Limited testing. Experimental
solubility in water is determination in various
anticipated. pharmaceutically relevant

solvents is essential.

Synthesis and Chemical Reactivity
General Synthetic Approach

The synthesis of 5-aminoisoxazoles can be achieved through various established routes. A
common and effective method involves the reaction of a (3-ketonitrile with hydroxylamine. For 4-
phenyl-1,2-oxazol-5-amine, a plausible synthetic pathway starts with the condensation of
benzoylacetonitrile (a 3-ketonitrile) with hydroxylamine.

Starting Materials

(Benzoylacetonitrile) (Hydroxylamine (NHzOHD

Base (e.g., NaOEt)

Reaction

Purification
(Recrystallization / Chromatography)

Product

G-Phenyl- 1,2-oxazol-5-amin9

Click to download full resolution via product page

Caption: General synthetic workflow for 4-phenyl-1,2-oxazol-5-amine.
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Key Chemical Reactivity

The reactivity of 4-phenyl-1,2-oxazol-5-amine is governed by the interplay of its three key
functional components: the primary amino group, the phenyl ring, and the isoxazole ring.

e N-Acylation and N-Alkylation: The primary amine at the C5 position is a nucleophilic center,
readily undergoing reactions with electrophiles. It can be acylated with acid chlorides or
anhydrides to form amides, or alkylated with alkyl halides. These reactions are fundamental
for creating libraries of derivatives for structure-activity relationship (SAR) studies.

» Diazotization: The amino group can react with nitrous acid to form a diazonium salt, which is
a versatile intermediate for introducing other functional groups (e.g., -OH, -CN, halogens)
onto the isoxazole ring.

o Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution
reactions (e.g., nitration, halogenation). The directing effects of the isoxazole ring will
influence the position of substitution (ortho, meta, para).

e Ring Stability and Cleavage: The isoxazole ring is aromatic and generally stable, but the N-O
bond is its weakest point. Under certain reductive or basic conditions, this bond can be
cleaved, providing a pathway to synthesize other acyclic or heterocyclic structures.[1]

N-Acylation/
Alkylation Amine (C5)

Diazotization Amine (C5)

Phenyl Ring

Electrophilic

N Isoxazole Ring
Substitution

Ring Cleavage
(N-O bond)
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Caption: Key reactive sites of 4-phenyl-1,2-oxazol-5-amine.

Spectroscopic Profile: A Framework for
Identification

Full spectroscopic characterization is non-negotiable for confirming the identity and purity of a
synthesized compound. The following sections describe the expected spectral features and
provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation.
e 'HNMR:

o Aromatic Protons (Phenyl): A multiplet integrating to 5 protons is expected in the ~7.2-7.8
ppm range. The exact chemical shifts and splitting patterns will depend on the electronic
influence of the isoxazole ring.

o Amine Protons (-NHz): A broad singlet integrating to 2 protons is expected. Its chemical
shift can vary significantly (typically ~5-7 ppm) depending on the solvent, concentration,
and temperature. This peak will disappear upon D20 exchange, a key diagnostic test.

o Isoxazole Proton (C3-H): A singlet integrating to 1 proton is expected, likely in the
downfield region (>8 ppm), characteristic of protons on electron-deficient aromatic rings.

e 13C NMR:

o Phenyl Carbons: Four signals are expected: two for the ortho/meta carbons, one for the
para carbon, and one for the ipso-carbon (attached to the isoxazole ring). These typically
appear between ~125-140 ppm.

o Isoxazole Carbons: Three distinct signals are expected for C3, C4, and C5 of the
isoxazole ring. The C5 carbon bearing the amine group and the C4 carbon bearing the
phenyl group will be significantly shifted. For comparison, in a related compound, 5-(5-

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1597928?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine, the isoxazole CH carbon appears at 98.5
ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

e N-H Stretch: Primary amines show two characteristic sharp to medium bands in the 3300-
3500 cm~1 region due to symmetric and asymmetric stretching. This is a key diagnostic
feature.

e C=N and C=C Stretch: Aromatic ring and isoxazole C=C and C=N stretching vibrations are
expected in the 1450-1650 cm~1 region.

» N-H Bend: A scissoring vibration for the primary amine is typically observed around 1590-
1650 cm™1.

o C-H Aromatic Stretch: A signal just above 3000 cm™1.

For comparison, the published IR spectrum for the isomer 2-Amino-4-phenyl oxazole shows
prominent N-H stretching bands above 3300 cm~! and strong absorptions in the 1600-1650
cm~1region.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the
molecular formula.

e Molecular lon (M*): Using a soft ionization technique like Electrospray lonization (ESI), the
protonated molecule [M+H]* should be observed at m/z 161.07. High-Resolution Mass
Spectrometry (HRMS) should be used to confirm the elemental composition (CsHoN20) with
high accuracy (typically <5 ppm error).

e Fragmentation: Common fragmentation pathways may include loss of small molecules like
HCN or CO, and cleavage of the phenyl group. The fragmentation pattern provides a
structural fingerprint.
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Experimental Protocols: A Self-Validating System

The following protocols describe a logical, self-validating workflow for the complete
characterization of a newly synthesized batch of 4-phenyl-1,2-oxazol-5-amine.

(Synthesis & Purification)

Purity Check 1:
Thin Layer Chromatography (TLC)

@al Validated Compo@

Click to download full resolution via product page

Caption: A comprehensive workflow for the characterization of a small molecule.
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Protocol 5.1: NMR Analysis for Structural Elucidation

o Sample Preparation: Accurately weigh ~5-10 mg of the purified compound. Dissolve in ~0.7
mL of deuterated dimethyl sulfoxide (DMSO-de).

o Causality: DMSO-ds is an excellent solvent for many polar organic molecules and its
residual proton peak does not typically interfere with aromatic signals. It also facilitates the
observation of exchangeable protons like -NH-2.

e 1H NMR Acquisition: Acquire a standard *H NMR spectrum. Note the chemical shifts,
integrations, and multiplicities of all signals.

e D20 Exchange: Add 1-2 drops of deuterium oxide (D20) to the NMR tube, shake gently, and
re-acquire the *H NMR spectrum. Confirm the disappearance of the signal attributed to the -
NH2 protons.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. This may require a
longer acquisition time due to the lower natural abundance of :3C.

e 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR
spectra such as COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons
with their directly attached or long-range carbons).

Protocol 5.2: LC-MS for Purity and Molecular Weight

o Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at
1 mg/mL. Dilute to a working concentration of ~10 pug/mL.

e Chromatography: Use a C18 reverse-phase HPLC column. Elute with a gradient of water
and acetonitrile (both containing 0.1% formic acid).

o Causality: Formic acid aids in the protonation of the analyte, making it suitable for positive-
ion ESI-MS and improving peak shape. A gradient elution ensures that the compound
elutes as a sharp peak.

o Mass Spectrometry: Analyze the column effluent using an ESI source coupled to a mass
spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, for HRMS).
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o Data Analysis: Integrate the HPLC chromatogram to determine purity (as % area under the
curve). Analyze the mass spectrum to confirm the [M+H]* ion and determine its accurate
mass to verify the elemental composition.

Protocol 5.3: Melting Point Determination

o Sample Preparation: Ensure the sample is completely dry and finely powdered.

o Measurement: Place a small amount of the sample in a capillary tube. Use a calibrated
digital melting point apparatus.

o Observation: Heat the sample slowly (1-2 °C/min) near the expected melting point. Record
the temperature range from the appearance of the first liquid droplet to the complete
liquefaction of the solid.

o Trustworthiness: A pure compound will have a sharp melting range (< 2 °C). A broad or
depressed melting range indicates the presence of impurities.

Safety and Handling

While a specific safety data sheet (SDS) for 4-phenyl-1,2-oxazol-5-amine is not available,
compounds of this class should be handled with care.

o Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves.

e Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust
and contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Conclusion

4-Phenyl-1,2-oxazol-5-amine is a promising heterocyclic molecule built upon the medicinally
significant isoxazole scaffold. This guide provides the essential theoretical framework and
practical, validated protocols for its comprehensive physical and chemical characterization. By
systematically applying the described methodologies—spanning NMR, MS, IR, and
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chromatography—researchers can confidently establish the structure, purity, and key
properties of this compound. This foundational data is the critical first step in unlocking its
potential in drug discovery and synthetic chemistry, enabling its progression from a chemical
entity to a valuable tool for scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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